molecular formula C22H22FN3O3 B6907773 N-[1-(6-fluoroquinoline-3-carbonyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide

N-[1-(6-fluoroquinoline-3-carbonyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B6907773
M. Wt: 395.4 g/mol
InChI Key: WXVTZUONSYZREC-UHFFFAOYSA-N
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Description

N-[1-(6-fluoroquinoline-3-carbonyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds

Properties

IUPAC Name

N-[1-(6-fluoroquinoline-3-carbonyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-13-9-19(14(2)29-13)21(27)25-18-5-7-26(8-6-18)22(28)16-10-15-11-17(23)3-4-20(15)24-12-16/h3-4,9-12,18H,5-8H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVTZUONSYZREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C(=O)C3=CN=C4C=CC(=CC4=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-fluoroquinoline-3-carbonyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:

    Formation of the 6-fluoroquinoline moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the piperidine ring: Piperidine can be synthesized via hydrogenation of pyridine or through cyclization reactions involving appropriate amines and aldehydes.

    Coupling of the quinoline and piperidine moieties: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Introduction of the furan ring: The furan ring can be introduced through a variety of methods, including cyclization reactions involving furfural or its derivatives.

    Final coupling to form the target compound: The final step involves coupling the intermediate products to form this compound, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-fluoroquinoline-3-carbonyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

    Reduction: The quinoline moiety can be reduced to tetrahydroquinoline using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom on the quinoline ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a catalyst.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[1-(6-fluoroquinoline-3-carbonyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety may interact with DNA or proteins, while the piperidine and furan rings could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(6-chloroquinoline-3-carbonyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide
  • N-[1-(6-bromoquinoline-3-carbonyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide
  • N-[1-(6-methylquinoline-3-carbonyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide

Uniqueness

N-[1-(6-fluoroquinoline-3-carbonyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide is unique due to the presence of the fluorine atom on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.

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